1,2,3,4-Tetrahydro-1-naphthol
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydro-1-naphthol can involve various chemical reactions, highlighting the versatility and adaptability of this compound in synthetic chemistry. For instance, the Rhodium(III)-catalyzed synthesis of naphthols via C-H activation of sulfoxonium ylides demonstrates an efficient method for producing 1-naphthols under redox-neutral conditions with a broad substrate scope (Xu et al., 2017). Additionally, electrochemical synthesis techniques have been developed for the production of 1-naphthols, offering a sustainable approach to generating these compounds (He et al., 2019).
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydro-1-naphthol is characterized by its saturated tetrahydro ring fused to a naphthol moiety. This structure is crucial for its chemical behavior and the interactions it can participate in. The study of its fluorescence properties in various solvents reveals the impact of molecular interactions on its optical properties, providing insights into its behavior in different chemical environments (Wu & Hurtubise, 1993).
Scientific Research Applications
Fluorescence Properties in Aqueous Alcohol Solvents : A study investigated the fluorescence properties of 1,2,3,4-tetrahydro-1-naphthol in binary aqueous-alcohol solvents with and without beta-cyclodextrin. It was found that the fluorescence intensity of 1,2,3,4-tetrahydro-1-naphthol decreased with an increase in beta-cyclodextrin (Wu & Hurtubise, 1993).
Chromium(VI) Oxide Oxidation : Another research focused on the rates of chromium(VI) oxide oxidation of 1,2,3,4-tetrahydro-1-naphthols, revealing distinct rates of cis and trans isomers in these compounds (Hanaya, Awano & Kudo, 1978).
Oxidation by Lead Tetraacetate in Acetic Acid : The oxidation of 1,2,3,4-tetrahydro-1-naphthol by lead tetraacetate in acetic acid was studied, revealing varied product formation depending on the reaction conditions (Greenland, Pinhey & Sternhell, 1986).
Aggregate Formation in Crystal Structure : Research on the compound 1,c-3-diphenyl-1,2,3,4-tetrahydro-1-naphthol demonstrated hydrogen-bonded cyclic aggregate formation, indicating its potential use in stereoselective synthesis of therapeutically active compounds (Vega et al., 2009).
Quantitative Detection of Hydroxylated Aromatic Intermediates : A method using tetrazotized o-dianisidine for the quantitative measurement of 1-naphthol, which is a derivative of 1,2,3,4-tetrahydro-1-naphthol, formed by fungi was developed, showing the compound's utility in biological studies (Wackett & Gibson, 1983).
Thin-Layer Chromatography of Isomers : The compound's isomers were separated using thin-layer chromatography, indicating its application in analytical chemistry (Drandarov & Hais, 1993).
Synthesis of Chiral Tetrahydroisoquinolines : Studies have examined the use of 1,2,3,4-tetrahydro-1-naphthol derivatives in synthesizing chiral tetrahydroisoquinolines for asymmetric chemical reactions (MacLeod, Reckling & Li, 2010).
Hydrogenation for Jet Fuel Stabilizer Production : The compound's derivatives were studied for selective hydrogenation to produce high-temperature jet fuel stabilizers (Shao & Song, 2001).
Cerium(III) Chloride Reactions with Carbonyl Compounds : The reaction of carbonyl compounds with 1,2,3,4-tetrahydro-1-naphthol in the presence of cerium(III) chloride was investigated, showing potential in synthetic organic chemistry (Takeda & Imamoto, 2003).
properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAJQSRLGAYGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027174 | |
Record name | 1,2,3,4-Tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-1-naphthol | |
CAS RN |
529-33-9, 5929-35-1 | |
Record name | 1-Tetralol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Tetralol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Tetralol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005929351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Tetralol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5172 | |
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Record name | 1-Naphthalenol, 1,2,3,4-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3,4-Tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydronaphthalen-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.691 | |
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Record name | 1-TETRALOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87652943HP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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